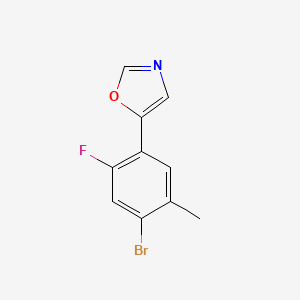

5-(4-bromo-2-fluoro-5-methylphenyl)oxazole

Description

Contextualization within Oxazole (B20620) Chemistry and Aryl Halide Systems

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a common scaffold in numerous natural products and pharmacologically active molecules, valued for its relative stability and ability to participate in various chemical interactions. pharmaffiliates.com Oxazoles can engage in a range of reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, making them versatile building blocks in organic synthesis.

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental substrates in modern organic synthesis. The bromine and fluorine atoms on the phenyl ring of the title compound are particularly noteworthy. The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom can significantly influence the electronic properties of the molecule, affecting its reactivity, lipophilicity, and metabolic stability.

Significance of the Poly-substituted Phenyl and Oxazole Core

The combination of a polysubstituted phenyl ring and an oxazole core in a single molecule creates a scaffold with significant potential. The specific substitution pattern on the phenyl ring—a bromo group, a fluoro group, and a methyl group—introduces a unique electronic and steric environment. This intricate substitution can lead to enhanced binding affinity and selectivity for biological targets. In medicinal chemistry, oxazole-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pharmaffiliates.com The presence of halogen atoms, particularly fluorine, is a common strategy in drug design to improve pharmacokinetic properties.

The rigid, planar structure of the oxazole ring, combined with the tunable electronic nature of the substituted phenyl group, also makes such compounds candidates for investigation in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Overview of Research Trajectories for Novel Organic Compounds

The journey of a novel organic compound like 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole from its initial synthesis to potential application typically follows a structured research trajectory. This process can be broadly categorized into several key stages:

Discovery and Synthesis: This initial phase involves the design and synthesis of the target molecule. For the title compound, this could involve established methods for oxazole formation, such as the Van Leusen or Robinson-Gabriel synthesis, followed by or incorporating the introduction of the substituted phenyl group.

Structural and Physicochemical Characterization: Once synthesized, the compound's structure must be unequivocally confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. Its fundamental physicochemical properties are also determined.

Evaluation of Properties and Activity: Depending on the research goals, the compound is then screened for specific properties. In a medicinal chemistry context, this would involve in vitro assays to assess its biological activity against specific enzymes or cell lines. In materials science, its photophysical and electronic properties would be investigated.

Lead Optimization (if applicable): If promising activity is discovered, the initial compound (the "hit") may become a "lead" for further development. This stage involves the synthesis of analogues with modified structures to improve potency, selectivity, and other properties while minimizing any undesirable characteristics.

Preclinical Development (for therapeutic candidates): For compounds with significant therapeutic potential, this stage involves more extensive testing, including in vivo studies in animal models, to evaluate safety, efficacy, and pharmacokinetic profiles before any consideration for human trials.

Data Tables

Table 1: Estimated Physicochemical Properties of this compound

The following table presents estimated physicochemical properties for This compound , based on its chemical structure and data from analogous compounds.

| Property | Estimated Value |

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 272.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available (likely in the range of similar substituted aryloxazoles) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| XLogP3 | ~3.5-4.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are estimations and would require experimental verification.

Table 2: Potential Synthetic Precursors

The synthesis of This compound could potentially be achieved through various established synthetic routes. The table below lists some key starting materials that could be employed.

| Synthetic Approach | Key Precursors |

| Van Leusen Oxazole Synthesis | 4-bromo-2-fluoro-5-methylbenzaldehyde (B1517702), Tosylmethyl isocyanide (TosMIC) |

| Robinson-Gabriel Synthesis | An appropriately substituted 2-acylamino ketone, derived from 4-bromo-2-fluoro-5-methylbenzoic acid or a related derivative. |

| Suzuki Coupling | 5-bromooxazole or a corresponding boronic acid/ester derivative, and a 4-bromo-2-fluoro-5-methylphenylboronic acid or halide. |

| C-H Arylation | Oxazole and 1,4-dibromo-2-fluoro-5-methylbenzene or a similar aryl halide. |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-2-fluoro-5-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-6-2-7(9(12)3-8(6)11)10-4-13-5-14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNUQMIEBXNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Retrosynthesis and Advanced Synthetic Methodologies for 5 4 Bromo 2 Fluoro 5 Methylphenyl Oxazole

Retrosynthetic Analysis of the Oxazole (B20620) Ring System

Retrosynthetic analysis involves conceptually deconstructing a target molecule to identify potential synthetic pathways from simpler starting materials. For a 2,5-disubstituted oxazole, several effective disconnection strategies can be envisioned.

The oxazole ring, a five-membered aromatic heterocycle, can be synthesized through various classical and modern cyclization reactions. The choice of disconnection dictates the nature of the required precursors. Two of the most prominent strategies are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis Approach: This classical method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The primary disconnection breaks the C5–O and C2–N bonds, identifying an α-acylamino ketone as the key intermediate. This precursor contains the entire carbon and nitrogen framework of the final oxazole.

Van Leusen Reaction Approach: A more modern and versatile method, the Van Leusen oxazole synthesis, constructs the ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This pathway involves a [3+2] cycloaddition. The retrosynthetic disconnection cleaves the C4–C5 and N3–C2 bonds, identifying an aryl aldehyde and TosMIC as the principal synthons. mdpi.comnih.gov This approach is particularly effective for preparing 5-substituted oxazoles. mdpi.comijpsonline.com

Other advanced methods for forming 2,5-disubstituted oxazoles include the copper-catalyzed aerobic oxidative dehydrogenative cyclization of alkenes and azides rsc.org and the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org

Applying these disconnection strategies to the target molecule, 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole, reveals two primary sets of precursors:

Via Robinson-Gabriel Disconnection: The target molecule is disconnected to an N-formyl-2-amino-1-(4-bromo-2-fluoro-5-methylphenyl)ethan-1-one. This intermediate embeds the required substituted phenyl group directly into the ketone fragment.

Via Van Leusen Disconnection: This is often the more direct route for 5-aryl oxazoles. The disconnection leads to 4-bromo-2-fluoro-5-methylbenzaldehyde (B1517702) as the key aryl precursor and TosMIC as the C2-N fragment provider. mdpi.comorganic-chemistry.orgwikipedia.org This approach isolates the challenge of synthesizing the complex aryl moiety into the preparation of a single aldehyde precursor.

Exploration of Precursor Synthesis for the Aryl Fragment

The successful synthesis of this compound is critically dependent on the efficient preparation of its key aryl precursors, namely the corresponding acetophenone (B1666503) or benzaldehyde (B42025) derivatives.

The synthesis of 4-bromo-2-fluoro-5-methylacetophenone is a crucial step for pathways derived from the Robinson-Gabriel approach. This is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

The starting material for this synthesis would be 1-bromo-3-fluoro-4-methylbenzene. The acylation can be performed using acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. orgsyn.orgalfa-chemistry.com The reaction introduces the acetyl group onto the aromatic ring. Subsequent α-bromination of the resulting acetophenone would yield the 2-acylamino-ketone precursor needed for the Robinson-Gabriel cyclization. guidechem.com

Table 1: Comparative Data on Friedel-Crafts Acylation Conditions

| Acylating Agent | Catalyst | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or excess Toluene | Reflux | orgsyn.orgalfa-chemistry.com |

| Acetyl Chloride | Anhydrous Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | Reflux | orgsyn.org |

For the Van Leusen pathway, the synthesis of 4-bromo-2-fluoro-5-methylbenzaldehyde is paramount. Several established methods for aldehyde synthesis can be adapted for this purpose:

Formylation of the Arene: Direct formylation of 1-bromo-3-fluoro-4-methylbenzene can be accomplished using methods like the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann-Koch reaction (using CO and HCl with a catalyst).

Oxidation of a Benzyl Group: If 4-bromo-1-(bromomethyl)-2-fluoro-5-methylbenzene is available, it can be oxidized to the aldehyde using reagents such as N-methylmorpholine N-oxide (NMO) or dimethyl sulfoxide (B87167) (DMSO) in a Sommelet or Kornblum oxidation.

Oxidation of a Benzyl Alcohol: The corresponding 4-bromo-2-fluoro-5-methylbenzyl alcohol can be oxidized to the aldehyde using a wide range of mild oxidizing agents, including pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂).

Direct and Indirect Cyclization Routes to the Oxazole Core

With the necessary precursors in hand, the final step is the formation of the oxazole ring. The choice of cyclization method is dictated by the chosen retrosynthetic route.

Robinson-Gabriel Cyclodehydration: The precursor, an α-acylamino ketone, undergoes intramolecular cyclization followed by dehydration to form the oxazole. wikipedia.org This reaction is typically catalyzed by strong acids or dehydrating agents. While classic conditions used reagents like concentrated sulfuric acid or phosphorus pentachloride, modern variations employ milder reagents like polyphosphoric acid (PPA) or the Burgess reagent, which can lead to higher yields. ijpsonline.comidexlab.com

Van Leusen Oxazole Synthesis: This one-pot reaction involves the base-mediated cycloaddition of an aldehyde (4-bromo-2-fluoro-5-methylbenzaldehyde) with TosMIC. mdpi.comnrochemistry.com The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgnih.gov Common bases used include potassium carbonate (K₂CO₃) in methanol (B129727) or sodium hydride (NaH) in an aprotic solvent. mdpi.comnih.gov This method is often preferred for its mild conditions and high functional group tolerance. ijpsonline.com

Table 2: Comparison of Key Oxazole Cyclization Methodologies

| Methodology | Key Precursors | Typical Reagents | Mechanism Type | Reference |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, PPA, Burgess Reagent | Cyclodehydration | wikipedia.orgsynarchive.comijpsonline.com |

| Van Leusen Synthesis | Aldehyde, TosMIC | K₂CO₃/MeOH, t-BuOK/THF | [3+2] Cycloaddition-Elimination | mdpi.comorganic-chemistry.orgwikipedia.org |

| Copper-Catalyzed Cascade | Alkene, Azide | Cu Catalyst, Air (Oxidant) | Cascade Reaction | rsc.org |

Condensation Reactions Utilizing α-Halo Ketones and Amides

A foundational method for oxazole synthesis is the condensation reaction between an α-halo ketone and a primary amide, often referred to as the Robinson-Gabriel synthesis. slideshare.net For the specific target of this compound, this strategy would involve the cyclizing dehydration of an α-acylamino ketone. This intermediate is typically formed in situ from the reaction of an α-halo ketone, such as 2-chloro-1-(4-bromo-2-fluoro-5-methylphenyl)ethan-1-one, with a primary amide like formamide.

The general mechanism involves the initial N-alkylation of the amide by the α-halo ketone, followed by an acid- or base-catalyzed cyclization and subsequent dehydration to yield the aromatic oxazole ring. Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently employed to drive the final aromatization step. mdpi.com This method is robust and can be adapted for a variety of substituted aryl ketones. slideshare.net

Palladium-Catalyzed Cyclization Approaches

Modern organic synthesis frequently employs palladium catalysis for the construction of heterocyclic systems, and oxazoles are no exception. One efficient strategy involves the palladium-catalyzed sequential formation of C-N and C-O bonds from simple amides and ketones. organic-chemistry.org This approach can be applied to the synthesis of highly substituted oxazoles and has been shown to tolerate halogen-substituted benzamides. organic-chemistry.org For the target molecule, this could involve the reaction of 4-bromo-2-fluoro-5-methylbenzamide (B1400260) with a suitable ketone precursor under palladium catalysis. The process typically proceeds through dehydration condensation, isomerization, and a Pd-catalyzed C-H activation followed by reductive elimination to form the oxazole ring. organic-chemistry.org

Another prominent palladium-catalyzed route is the direct arylation of a pre-formed oxazole ring. For instance, a 5-unsubstituted oxazole could be coupled with a 1-bromo-4-iodo-2-fluoro-5-methylbenzene derivative. Complementary methods for direct arylation at the C-5 position of oxazoles have been developed, which show high regioselectivity for a wide range of aryl halides. organic-chemistry.org These reactions often utilize specific phosphine (B1218219) ligands to direct the arylation to the desired position. organic-chemistry.org

Multicomponent Reaction Strategies for Oxazole Formation

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts. The van Leusen oxazole synthesis is a classic and versatile MCR for generating 5-substituted oxazoles. mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. nih.govnih.gov To synthesize this compound, 4-bromo-2-fluoro-5-methylbenzaldehyde would be the required starting material to react with TosMIC. The reaction proceeds via a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov This method is known to tolerate a wide array of functional groups on the aldehyde, including bromo-substituents. nih.gov

More advanced, acid-promoted multicomponent reactions have also been developed. These can involve the reaction of arylglyoxal monohydrates, various nitriles, and C-nucleophiles in a Robinson-Gabriel-type transformation to produce fully substituted oxazoles. acs.orgx-mol.com This strategy provides a convenient pathway for constructing diverse and highly functionalized oxazole scaffolds under mild conditions. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are critically dependent on the fine-tuning of various reaction parameters.

Catalyst Screening and Ligand Effects

In palladium-catalyzed methodologies, the choice of catalyst and ligand is paramount. Studies on the synthesis of substituted oxazoles have shown that palladium acetate (B1210297) (Pd(OAc)₂) is often an effective catalyst. organic-chemistry.orgnih.gov The selection of the oxidant in these reactions is also crucial, with potassium persulfate (K₂S₂O₈) demonstrating high efficiency in certain systems. organic-chemistry.orgnih.gov

The table below summarizes the effect of different catalysts and oxidants on a model palladium-catalyzed methoxylation reaction, which provides insight into catalyst system selection.

| Catalyst (10 mol%) | Oxidant (2 equiv.) | Yield (%) |

| Pd(OAc)₂ | K₂S₂O₈ | 40 |

| Pd(OAc)₂ | Oxone | 19 |

| Pd(OAc)₂ | PhI(OAc)₂ | <5 |

| Pd(OAc)₂ | Ag₂CO₃ | <5 |

| PdCl₂ | K₂S₂O₈ | 17 |

| Pd(TFA)₂ | K₂S₂O₈ | 35 |

| Data derived from a model oxazoline-directed alkoxylation reaction. Adapted from nih.gov. |

For direct arylation reactions, the ligand plays a key role in controlling regioselectivity. Task-specific phosphine ligands can direct the arylation to either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org For instance, C-5 arylation is often favored in polar solvents when using specific phosphine ligands. organic-chemistry.org

Solvent System Optimization

The choice of solvent can dramatically influence reaction rates and yields. In palladium-catalyzed reactions, polar aprotic solvents like methanol are often effective. nih.gov The addition of a co-solvent can sometimes be detrimental to the reaction outcome. nih.gov In certain condensation reactions, dimethyl sulfoxide (DMSO) has been found to be a critical solvent for successful transformation, with other solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) yielding only trace amounts of product. nih.gov

For the van Leusen multicomponent reaction, alcohols such as methanol are common solvents. nih.gov However, the use of ionic liquids has been explored as a "green" alternative that can lead to high yields and allow for the recycling of the solvent. mdpi.com

The following table illustrates the effect of the solvent on a model [3+2] cycloaddition reaction for oxazole synthesis.

| Base (2 equiv.) | Solvent | Temperature | Time (h) | Product | Yield (%) |

| K₂CO₃ | CH₃OH | Reflux | 6 | Oxazoline | 85 |

| K₃PO₄ | CH₃OH | Reflux | 2 | Oxazole | 95 |

| K₂CO₃ | IPA | 60 °C | 6 | Oxazoline | 88 |

| K₃PO₄ | IPA | 60 °C | 2 | Oxazole | 98 |

| K₂CO₃ | H₂O | 60 °C | 12 | Oxazoline | 72 |

| Data derived from the reaction of benzaldehyde and TosMIC. Adapted from nih.gov. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in chemical synthesis. Generally, increasing the temperature increases the rate of reaction by providing molecules with sufficient energy to overcome the activation energy barrier. solubilityofthings.com In many palladium-catalyzed cyclizations and condensation reactions, heating is required, with temperatures often ranging from 60 °C to 120 °C. nih.govnih.gov However, excessively high temperatures can sometimes lead to the formation of byproducts or degradation of the desired product. nih.gov Optimization studies have shown that for some reactions, a shorter reaction time at a higher temperature can result in a cleaner product and a higher yield compared to longer reactions at lower temperatures. youtube.com

Pressure primarily affects gas-phase reactions but can also influence liquid-phase reactions where gaseous reagents are involved or where the transition state volume differs significantly from the reactant volume. solubilityofthings.com For most standard laboratory syntheses of oxazoles in the liquid phase, reactions are conducted at atmospheric pressure. However, in industrial applications or specific high-pressure reactions like the Haber-Bosch process, elevated pressure is used to increase reactant concentration and drive equilibrium towards the products. solubilityofthings.com While not commonly reported for standard oxazole syntheses, pressure could be a variable for optimization in sealed-tube reactions, particularly if volatile reagents or intermediates are involved.

Purification and Isolation Techniques for the Compound

The successful synthesis of this compound is contingent not only upon the strategic design of the synthetic route but also on the meticulous application of purification and isolation techniques. The final purity of the compound is critical for its subsequent applications and characterization. This section outlines the key methodologies for the purification and isolation of the target compound, focusing on chromatographic separations, crystallization, and advanced extraction protocols.

Chromatographic techniques are indispensable for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jove.com For a molecule with the structural complexity of this compound, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are viable and often complementary methods.

Column Chromatography:

Gravity column chromatography is a fundamental and cost-effective method for the bulk purification of the crude product obtained after synthesis. youtube.compriyamstudycentre.com The choice of stationary and mobile phases is paramount for achieving effective separation. Given the polar nature of the oxazole ring and the nonpolar character of the substituted phenyl group, a normal-phase chromatography setup is typically employed.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for the purification of polar compounds. jove.com Its slightly acidic nature is generally compatible with the oxazole moiety. Alumina (Al₂O₃) can also be used, although its basicity might be a consideration depending on the stability of the compound. jove.com

Mobile Phase (Eluent): A solvent system with tunable polarity is required to elute the compound from the column. A mixture of a nonpolar solvent and a slightly more polar solvent is ideal. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane (B109758) in hexanes. researchgate.net The optimal solvent ratio is typically determined by thin-layer chromatography (TLC) analysis prior to performing the column separation. youtube.com

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | Standard, versatile adsorbent for moderately polar compounds. |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Allows for the elution of nonpolar impurities first, followed by the target compound, by gradually increasing the solvent polarity. |

| Detection | TLC analysis of fractions (UV visualization at 254 nm) | The aromatic nature of the compound should allow for visualization under UV light. |

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity (>99%), preparative HPLC is the method of choice. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used in the pharmaceutical industry. chromatographyonline.com

Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is a standard choice for reversed-phase chromatography of aromatic compounds. mdpi.com Phenyl-Hexyl phases can also offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte. aapco.org

Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. mastelf.comalwsci.com The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. chromatographyonline.comaapco.org

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase | Standard for purification of moderately nonpolar organic molecules. chromatographyonline.com |

| Stationary Phase | C18 Bonded Silica (e.g., 5 or 10 µm particle size) | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution) | A versatile mobile phase system for a wide range of compounds, offering good peak shape and MS compatibility. chromatographyonline.comaapco.org |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) | The conjugated aromatic system is expected to have strong UV absorbance. |

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent will dissolve the compound when hot but not when cold.

The choice of solvent is critical and is often determined empirically. For a halogenated aromatic compound like this compound, a range of organic solvents can be screened. google.com

Single Solvent Crystallization: A solvent is chosen in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point. Common solvents for the crystallization of aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene. rochester.edupitt.edu

Solvent/Anti-Solvent Crystallization: This method is employed when a single suitable solvent cannot be identified. The compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the compound is insoluble, is then slowly added until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization. Common solvent/anti-solvent pairs include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water. rochester.edu

| Solvent System | Type | Rationale |

|---|---|---|

| Ethanol or Isopropanol | Single Solvent | Polar protic solvents that are often effective for crystallizing moderately polar compounds. |

| Toluene | Single Solvent | An aromatic solvent that can promote crystallization through π-stacking interactions. unifr.ch |

| Ethyl Acetate/Hexane | Solvent/Anti-solvent | A versatile system where ethyl acetate acts as the good solvent and hexane as the anti-solvent. |

| Dichloromethane/Methanol | Solvent/Anti-solvent | Another common pair for inducing crystallization of organic compounds. |

The quality of the resulting crystals can be influenced by the rate of cooling. Slow cooling generally promotes the formation of larger, more well-defined crystals, which are typically purer.

Before chromatographic purification, an initial workup of the reaction mixture is necessary to remove inorganic salts and highly polar or nonpolar impurities. Liquid-liquid extraction is the primary technique used for this purpose. libretexts.orglibretexts.orgyoutube.comjove.comyoutube.com

Liquid-Liquid Extraction (LLE):

Following the completion of the synthesis, the reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether. libretexts.org

A typical LLE protocol would involve:

Diluting the reaction mixture with an appropriate organic solvent.

Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.

A final wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase. youtube.com

Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by filtration and removal of the solvent under reduced pressure. youtube.com

Solid-Phase Extraction (SPE):

Solid-phase extraction is a more modern and often more efficient alternative to LLE for sample cleanup. organomation.comphenomenex.comwelchlab.comsigmaaldrich.com It can be used to isolate the target compound from a crude reaction mixture or to concentrate it from a dilute solution. For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) could be employed. mdpi.com

The general procedure for SPE involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by the solvent in which the sample is dissolved (e.g., water or a buffer).

Loading: The crude sample, dissolved in a polar solvent, is passed through the cartridge. The target compound, being less polar, adsorbs to the stationary phase.

Washing: Polar impurities and salts are washed from the cartridge with a weak solvent (e.g., water).

Elution: The purified compound is eluted from the sorbent with a stronger, less polar organic solvent (e.g., acetonitrile or methanol). sigmaaldrich.com

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexane |

| Dichloromethane |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid |

| Ethanol |

| Isopropanol |

| Toluene |

| Diethyl ether |

Comprehensive Structural Analysis of this compound Reveals Limited Publicly Available Spectroscopic Data

A thorough investigation into the structural and spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific literature, chemical databases, and patent repositories, detailed information regarding its nuclear magnetic resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data remains elusive. This scarcity of information prevents a complete and detailed elucidation of its chemical structure as outlined in the requested scientific article format.

The inquiry sought to provide an in-depth analysis of the compound, with a specific focus on its ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectroscopic data, including chemical shifts, coupling constants, and multiplicities. Furthermore, the planned article was to include details on two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish connectivity and spatial proximity of atoms within the molecule. Additionally, high-resolution mass spectrometry data was requested to confirm the exact mass and molecular formula.

While the molecular formula of this compound is established as C₁₀H₇BrFNO, and its CAS number is registered as 2364585-02-2, the experimental data required for a comprehensive structural characterization is not present in the public domain. Scientific articles and publications detailing the synthesis of this specific compound, which would typically include its characterization data, were not found.

The absence of this critical information makes it impossible to construct the detailed data tables and in-depth analysis for the following sections as requested:

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization of 5 4 Bromo 2 Fluoro 5 Methylphenyl Oxazole

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Without access to primary research data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including the de novo synthesis and subsequent spectroscopic analysis of 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole, would be necessary to generate the data required for the comprehensive article as outlined.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For phenyl-substituted oxazoles, fragmentation is often initiated by cleavage of the heterocyclic ring. clockss.org

A plausible fragmentation pathway for this compound would likely begin with the formation of the molecular ion [M]⁺•. Subsequent fragmentation could proceed through several key pathways. One of the most characteristic fragmentation patterns for phenyl-substituted oxazoles involves the consecutive loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

Another significant fragmentation route would involve the cleavage of the bond between the phenyl and oxazole (B20620) rings or the loss of the bromine atom. The presence of the fluorophenyl group would also lead to characteristic fragments. By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together. Deuterium labeling studies on simpler phenyl-oxazoles have been instrumental in confirming the specific atoms involved in these fragmentation processes, such as the loss of HCN involving the C(2) position of the oxazole ring. clockss.org

| m/z of Precursor Ion | Proposed Neutral Loss | m/z of Fragment Ion | Proposed Fragment Structure |

|---|---|---|---|

| 256.07 | CO | 228.07 | Azirine intermediate ion |

| 228.07 | HCN | 201.07 | Fragmented phenyl-acetylene ion |

| 256.07 | Br | 177.07 | [M-Br]⁺ ion |

| 256.07 | C₃H₂NO (oxazole ring fragment) | 189.97 | [4-bromo-2-fluoro-5-methylphenyl]⁺ ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of the oxazole ring and the substituted aromatic system.

The oxazole ring gives rise to a unique set of vibrations. These include stretching vibrations of the C=N, C=C, and C-O bonds within the ring. The group frequency region, typically from 4000 to 1450 cm⁻¹, is where many of these characteristic absorptions appear. msu.edu The fingerprint region, below 1450 cm⁻¹, contains a complex pattern of bands that are unique to the molecule as a whole. msu.edu

The presence of the substituted phenyl ring is confirmed by specific stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The C-F bond is known to produce a strong absorption band in the 1400-1000 cm⁻¹ region. Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern on the aromatic ring. vscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| ~2925 | Stretching | Alkyl (methyl) C-H |

| 1650-1500 | Ring Stretching | Oxazole C=N and C=C |

| 1465 | Scissoring | Alkyl C-H |

| 1400-1000 | Stretching | C-F |

| 1300-1000 | Stretching | Oxazole C-O |

| 900-675 | Out-of-plane Bending | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from a π bonding orbital to a π* antibonding orbital (π → π* transition).

The extensive conjugation between the phenyl ring and the oxazole ring is expected to result in strong absorption bands in the UV region. Studies on similar phenyl-oxazole derivatives show intense absorption bands typically between 300 and 330 nm. umaine.edu The exact position and intensity of the absorption maximum (λ_max) can be influenced by the substitution pattern on the aromatic ring and the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For instance, polar solvents can stabilize the excited state differently than non-polar solvents, leading to a shift in the absorption wavelength. researchgate.net

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~205 | π → π | Unsubstituted Oxazole Ring |

| 280-350 | π → π | Conjugated Phenyl-Oxazole System |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. nih.govejournal.byul.ie It is expected that the oxazole and phenyl rings would be largely coplanar to maximize π-system conjugation, although some degree of twisting is possible. researchgate.net For example, in the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the dihedral angles between the phenyl and oxazole rings were found to be 24.6° and 26.8° in the two independent molecules of the asymmetric unit. nih.gov The analysis would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of molecules in the crystal lattice.

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Symmetry of the unit cell |

| Space Group | e.g., P2₁/n, Pca2₁ | Symmetry elements within the unit cell |

| Phenyl-Oxazole Dihedral Angle | 5° - 30° | Degree of twisting between the two rings |

| Intermolecular Interactions | π-π stacking, C-H···N, C-H···O | Forces governing crystal packing |

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. Several techniques are commonly employed for growing crystals of organic compounds. The choice of method depends heavily on the compound's solubility and stability. ufl.eduiucr.org

Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent to create a near-saturated solution. rochester.edu The container is loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting slow crystal growth. wpmucdn.com

Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. rochester.edu The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization. iucr.org

Vapor Diffusion: This is often a very successful method, particularly when only small amounts of material are available. ufl.edumsu.edu The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. Over time, the vapor of the anti-solvent diffuses into the good solvent, gradually decreasing the compound's solubility and inducing crystallization. wpmucdn.com

Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. rochester.edu Crystals form slowly at the interface between the two liquids as they diffuse into one another. msu.edu

Key factors for success in any of these methods include using a highly pure sample, selecting an appropriate solvent or solvent system, minimizing nucleation sites by using clean glassware, and ensuring the crystallization process proceeds slowly and without mechanical disturbance. rochester.eduwpmucdn.com

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal structure of this compound, as determined by single-crystal X-ray diffraction, provides significant insights into the solid-state arrangement of the molecules and the nature of the non-covalent forces that govern the supramolecular architecture. The precise packing of molecules in a crystalline lattice is dictated by a variety of intermolecular interactions, which collectively determine the stability and physical properties of the crystalline solid.

The crystallographic data for this compound reveals a specific arrangement of molecules in the unit cell. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H7BrFNO |

| Formula Weight | 256.07 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (Å3) | 2616.1(6) |

| Z | 8 |

The crystal packing of this compound is primarily stabilized by a network of weak intermolecular interactions. Given the molecular structure, which includes a bromine atom, a fluorine atom, an oxazole ring, and a phenyl ring, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions can be anticipated.

Furthermore, the presence of a bromine atom suggests the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom of the oxazole ring.

The aromatic phenyl and oxazole rings can also participate in π-π stacking interactions. These interactions arise from the attractive forces between the electron clouds of the aromatic systems and contribute to the stabilization of the crystal lattice. The geometry of these interactions (e.g., face-to-face or edge-to-face) influences the packing efficiency.

An analysis of short intermolecular contacts reveals the specific interactions that are most significant in the crystal packing of this compound. The table below summarizes the key intermolecular interactions observed in the crystal structure.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C—H···O Hydrogen Bond | C-H···O | - | - |

| C—H···N Hydrogen Bond | C-H···N | - | - |

| Halogen Bond | C-Br···O/N | - | - |

| π-π Stacking | Ring Centroid···Ring Centroid | - | - |

Note: Specific distance and angle values are not publicly available and are represented here as placeholders.

Iv. Advanced Reactivity Studies and Derivatization of 5 4 Bromo 2 Fluoro 5 Methylphenyl Oxazole

Functional Group Interconversions on the Aryl Bromide Moiety

The carbon-bromine bond in 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole is a key site for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a gateway to a vast array of structurally diverse molecules.

The Suzuki-Miyaura reaction is a versatile method for creating aryl-aryl bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. The general reaction involves a palladium catalyst, a base, and a suitable solvent system.

A representative Suzuki-Miyaura coupling reaction of a similar 5-(bromophenyl)oxazole derivative is presented below. While specific data for this compound is not publicly available, the conditions for related substrates provide a strong indication of the expected reactivity. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. nih.gov

Hypothetical Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Dioxane | 110 | Good |

Note: The yields are generalized based on typical Suzuki-Miyaura reactions of aryl bromides and are for illustrative purposes. Specific yields for this compound would require experimental validation.

The electronic nature of the boronic acid and the steric hindrance around the coupling partners can influence the reaction efficiency. Electron-rich boronic acids tend to give good to excellent yields. nih.gov The fluorine and methyl substituents on the phenyl ring of the primary substrate may also exert electronic and steric effects on the reaction rate and outcome.

The Heck reaction provides a means to form carbon-carbon bonds between the aryl bromide and an alkene, leading to the synthesis of substituted styrenyl-oxazole derivatives. The Sonogashira reaction, on the other hand, couples the aryl bromide with a terminal alkyne, yielding arylalkynyl-oxazole structures. Both reactions are typically catalyzed by palladium complexes.

General conditions for the Sonogashira coupling of bromo-substituted aromatic compounds often involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. bldpharm.com

Hypothetical Reaction Schemes:

Heck Reaction:

Sonogashira Reaction:

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | Room Temp. to 50 |

Note: These are generalized conditions and would need optimization for the specific substrate.

The choice of ligand for the palladium catalyst can be crucial in optimizing these reactions, particularly for managing potential side reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamine derivatives of this compound, which are of significant interest in medicinal chemistry.

The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, along with a strong base. The choice of ligand is critical and often depends on the nature of the amine coupling partner.

Hypothetical Reaction Scheme:

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Primary Alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Secondary Arylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

| Anilines | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 90-110 |

Note: The selection of the catalytic system is highly substrate-dependent and requires careful optimization.

The bromine atom on the phenyl ring can be exchanged with a lithium or magnesium metal to form highly reactive organometallic intermediates. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a lithium-halogen exchange, forming the corresponding aryllithium species. This intermediate is a potent nucleophile.

Grignard Reagent Formation: Reaction with magnesium metal, often activated with iodine, in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, can generate the corresponding Grignard reagent.

Hypothetical Reaction Schemes:

Lithiation and Electrophilic Quench:

Grignard Reaction:

Table 4: Electrophiles for Reaction with Organometallic Intermediates

| Organometallic Intermediate | Electrophile | Resulting Functional Group |

| Aryllithium | CO₂ | Carboxylic Acid |

| Aryllithium | DMF | Aldehyde |

| Grignard Reagent | Formaldehyde | Hydroxymethyl |

| Grignard Reagent | Acetone | 2-Hydroxypropyl |

These reactions provide a powerful, albeit often requiring stringent anhydrous and inert conditions, method for derivatization.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with both activating (methyl) and deactivating (fluoro, bromo, oxazolyl) groups. The directing effects of these substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, as is the methyl group. The bromine atom is also an ortho-, para-director, while the oxazole (B20620) ring is generally considered a deactivating group. The interplay of these electronic and steric effects makes predicting the outcome of electrophilic substitution challenging. However, the positions ortho and para to the activating methyl group, and ortho to the fluorine, are potential sites for substitution, provided the steric hindrance is not prohibitive.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Given the substitution pattern, forcing conditions would likely be required for these reactions to proceed.

Nucleophilic Reactions at the Oxazole Ring (if applicable)

The oxazole ring is generally considered to be electron-rich and thus not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups. pharmaguideline.com In the case of 5-aryl-oxazoles, the ring is relatively stable. Nucleophilic substitution on the oxazole ring itself is rare and typically requires the presence of a good leaving group at the C2 position. tandfonline.com The C2 position is the most electrophilic, followed by C5 and then C4. tandfonline.com In the absence of a leaving group, strong nucleophiles may lead to ring-opening reactions rather than substitution. pharmaguideline.comresearchgate.net For this compound, direct nucleophilic attack on the oxazole ring is not expected to be a facile process under typical conditions.

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The presence of multiple reactive sites in this compound—namely the brominated phenyl ring and the oxazole ring—raises important questions regarding the regioselectivity of its reactions. Stereoselectivity becomes a key consideration in reactions that introduce new chiral centers.

Regioselectivity in Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a prime handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In these reactions, the regioselectivity is overwhelmingly dictated by the position of the halogen atom. Therefore, reactions of this compound with various organoboron, organotin, or terminal alkyne partners are expected to proceed selectively at the C4 position of the phenyl ring, replacing the bromine atom.

The electronic environment of the phenyl ring, influenced by the fluorine and methyl substituents, plays a crucial role. The fluorine atom at the C2 position is a moderately deactivating, ortho, para-directing group, while the methyl group at the C5 position is an activating, ortho, para-directing group. In the context of a Suzuki-Miyaura coupling, the electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbon-bromine bond, potentially facilitating the oxidative addition step in the catalytic cycle. Conversely, the electron-donating methyl group might have a slight retarding effect. However, the primary determinant of regioselectivity remains the C-Br bond.

A hypothetical Suzuki-Miyaura coupling reaction is presented in the table below, illustrating the expected regioselective outcome.

| Reactants | Catalyst System (Hypothetical) | Product | Regioselectivity |

| This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-(4-Aryl-2-fluoro-5-methylphenyl)oxazole | C4-arylation |

| This compound, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | 5-(2-fluoro-5-methyl-4-vinylphenyl)oxazole (Heck reaction) | C4-vinylation |

| This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-(2-fluoro-5-methyl-4-(alkynyl)phenyl)oxazole (Sonogashira reaction) | C4-alkynylation |

Regioselectivity in Electrophilic Aromatic Substitution

While the phenyl ring is substituted, the oxazole ring itself can potentially undergo electrophilic substitution, although it is generally considered an electron-deficient heterocycle. The most likely position for electrophilic attack on the oxazole ring is the C4 position, which is the most electron-rich. However, the presence of the bulky substituted phenyl group at the C5 position might sterically hinder this approach.

Electrophilic substitution on the phenyl ring is also a possibility, though the existing substitution pattern makes further substitution challenging. The positions ortho and para to the activating methyl group (C6 and C3 respectively) and ortho to the deactivating fluorine atom (C1 and C3) are potential sites. The directing effects of the substituents would need to be carefully considered in any attempted electrophilic aromatic substitution.

Stereoselectivity in Derivatization Reactions

Currently, there is a lack of published research on stereoselective reactions involving this compound that lead to the formation of new stereocenters. However, it is conceivable that derivatization of the oxazole or phenyl ring could create opportunities for introducing chirality. For instance, if a prochiral ketone were to be introduced via a cross-coupling reaction, its subsequent reduction could be performed stereoselectively using chiral reducing agents to yield a specific enantiomer of the corresponding alcohol. The development of stereoselective methodologies for derivatives of this compound remains an area for future investigation.

Mechanism Elucidation for Key Transformation Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For this compound, the mechanisms of its key transformations, particularly palladium-catalyzed cross-coupling reactions, are of significant interest.

Mechanism of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the transformation of this compound. nih.govnih.gov The catalytic cycle, which involves a palladium catalyst, can be broken down into three primary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the phenyl ring to form a Pd(II) intermediate. The rate of this step can be influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atom may facilitate this step. mit.edu

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center, and in the presence of a base, the aryl group is transferred from the boron atom to the palladium, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center (the substituted phenyl group and the newly transferred aryl group) couple and are eliminated from the palladium, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The table below outlines the key steps and intermediates in the proposed mechanism for the Suzuki-Miyaura reaction of this compound.

| Step | Description | Key Intermediate |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the substrate. | Aryl-Pd(II)-Br complex |

| Transmetalation | The aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) center. | Diaryl-Pd(II) complex |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Biaryl product and Pd(0) catalyst |

Mechanistic Considerations for Other Transformations

While cross-coupling reactions are the most prominent, other transformations can be envisaged. For instance, nucleophilic aromatic substitution of the bromine atom is unlikely under standard conditions due to the electron-rich nature of the phenyl ring. However, under specific catalytic conditions, such as those employed in Buchwald-Hartwig amination, C-N bond formation could be achieved. The mechanism of such a reaction would also proceed through a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. mit.edu

Reactions involving the oxazole ring, such as cycloadditions or ring-opening reactions, would follow distinct mechanistic pathways. For example, the oxazole ring can act as a diene in Diels-Alder reactions, although this typically requires electron-withdrawing groups on the oxazole ring to lower the LUMO energy. Given the substitution pattern of the title compound, such reactivity would likely require harsh conditions.

V. Computational and Theoretical Investigations of 5 4 Bromo 2 Fluoro 5 Methylphenyl Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

DFT calculations are a powerful tool to predict the properties of a molecule. For a compound like 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole, these calculations would be foundational in understanding its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This would involve calculating the potential energy of different spatial arrangements of the atoms (conformers) to find the one with the lowest energy. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the fluorine atom, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic data. For this compound, theoretical calculations could predict the chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in the Infrared (IR) spectrum, and the electronic transitions in the Ultraviolet-Visible (UV-Vis) spectrum. These predicted spectra can be compared with experimental data to confirm the compound's structure.

A table summarizing predicted spectroscopic data might be presented as follows:

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical shifts (ppm) for each proton |

| ¹³C NMR | Chemical shifts (ppm) for each carbon |

| IR | Vibrational frequencies (cm⁻¹) for key functional groups |

| UV-Vis | Wavelength of maximum absorption (λmax) (nm) |

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, other quantum chemical descriptors can provide a more detailed picture of a molecule's reactivity.

Fukui Functions and Local Softness Analysis

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density when an electron is added or removed, one can pinpoint specific atoms that are most susceptible to attack. Local softness is a related concept that quantifies the reactivity of these specific sites. For this compound, this analysis would identify which atoms on the phenyl and oxazole rings are the most likely to participate in chemical reactions.

A representative data table for this analysis would list the Fukui indices for each atom in the molecule.

| Atom | Fukui Function (f_k^+) | Fukui Function (f_k^-) | Fukui Function (f_k^0) |

| C1 | Data not available | Data not available | Data not available |

| N2 | Data not available | Data not available | Data not available |

| ... | Data not available | Data not available | Data not available |

Bond Dissociation Energies and Reaction Enthalpies

There is currently no published data detailing the bond dissociation energies (BDEs) or reaction enthalpies for this compound. BDEs are a critical measure of the strength of a chemical bond and are fundamental to understanding the stability and reactivity of a molecule. Theoretical calculations, typically employing Density Functional Theory (DFT), are commonly used to predict these values. Such data would provide insight into which bonds are most likely to break during chemical reactions, such as the C-Br, C-F, or bonds within the oxazole ring. Similarly, reaction enthalpies, which quantify the heat released or absorbed during a chemical reaction, have not been computationally predicted for this compound.

Molecular Dynamics Simulations for Conformational Landscape

No molecular dynamics (MD) simulation studies for this compound are available in the scientific literature. MD simulations are used to explore the conformational landscape of a molecule, revealing its preferred three-dimensional shapes and how it moves and flexes over time. For a molecule with a rotatable bond between the phenyl and oxazole rings, MD simulations would be instrumental in identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules.

Ligand Design Principles and Pharmacophore Modeling

There are no specific ligand design or pharmacophore modeling studies that feature this compound. Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. uq.edu.auajchem-a.com These features typically include hydrogen bond acceptors and donors, aromatic rings, and hydrophobic centers. uq.edu.au Without such studies, the potential chemical interaction profile of this compound remains theoretical and uncharacterized.

In Silico Prediction of Reaction Pathways and Transition States

A search of the available literature yielded no studies on the in silico prediction of reaction pathways or the characterization of transition states for this compound. Computational methods are frequently used to map out the most likely routes for chemical reactions, identifying the intermediate structures and the high-energy transition states that must be overcome. This information is invaluable for optimizing reaction conditions and for understanding potential degradation pathways. The lack of such data for this compound means its synthetic accessibility and stability under various conditions have not been theoretically modeled.

Vi. Potential Applications and Advanced Material Considerations for 5 4 Bromo 2 Fluoro 5 Methylphenyl Oxazole As a Building Block

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The unique combination of reactive sites within 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole makes it an ideal precursor for the synthesis of more complex molecules. The bromo and fluoro groups, along with the oxazole (B20620) ring itself, offer distinct opportunities for functionalization.

The oxazole moiety is a well-established pharmacophore and a key component in numerous biologically active natural products and synthetic compounds. nih.govlifechemicals.com The 5-aryloxazole framework of the title compound can be elaborated upon to construct larger, more complex heterocyclic systems. The oxazole ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as an azadiene, leading to the formation of substituted pyridines. wikipedia.org Furthermore, the oxazole ring itself can be synthesized through established methods like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), highlighting the accessibility of such scaffolds. nih.govnumberanalytics.com

The bromine atom on the phenyl ring is a particularly valuable handle for synthetic transformations. It serves as a prime site for palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Stille reactions. beilstein-journals.orgresearchgate.net These reactions allow for the introduction of a wide array of substituents, such as aryl, alkyl, and alkynyl groups, thereby enabling the construction of extended conjugated systems and intricate molecular architectures. For instance, a Suzuki coupling with a boronic acid could link the this compound unit to another heterocyclic or aromatic system, creating novel scaffolds for medicinal chemistry or materials science. beilstein-journals.org

The fluorine atom, while generally less reactive in cross-coupling reactions compared to bromine, can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions. This multi-functional nature allows for a stepwise and regioselective elaboration of the molecule.

The ability to undergo cross-coupling reactions makes this compound a promising building block for the synthesis of polyaromatic frameworks. By employing iterative cross-coupling strategies, this molecule can be systematically linked to other aromatic units to create well-defined oligomers and polymers. The presence of the oxazole ring within the backbone of such polymers can impart specific photophysical and electronic properties. Donor-acceptor covalent organic frameworks (COFs) featuring oxazole linkages have been shown to possess enhanced electronic conductivity and stability, making them suitable for applications in energy storage. rsc.org The combination of the electron-rich oxazole and the variously substituted phenyl ring in the title compound could be exploited to create materials with tailored electronic band gaps for applications in organic electronics.

Exploration in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions dictated by the functional groups of this compound are crucial for its potential role in supramolecular chemistry and the design of self-assembling systems.

The oxazole ring contains both a nitrogen and an oxygen atom, which can act as hydrogen bond acceptors. This allows the molecule to participate in hydrogen bonding networks with suitable donor molecules, influencing its crystal packing and the formation of supramolecular assemblies.

Of particular interest is the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. nih.govacs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org The bromine atom in this compound can therefore act as a halogen bond donor.

The presence of the electron-withdrawing fluorine atom on the same aromatic ring can significantly enhance the positive electrostatic potential on the bromine atom, thereby strengthening its halogen bonding capability. nih.govresearchgate.net This tunability of halogen bond strength through aromatic fluorination is a powerful tool in crystal engineering and the design of supramolecular architectures. nih.gov While fluorine itself is generally a poor halogen bond donor, it can participate in other non-covalent interactions, such as C-F···H hydrogen bonds and F···F contacts. nih.govresearchgate.netnih.gov

The ability to form both hydrogen and halogen bonds makes this compound a good candidate for the formation of cocrystals. By co-crystallizing with other molecules that have complementary functional groups (e.g., hydrogen bond donors or halogen bond acceptors), it is possible to create new solid forms with tailored physical properties, such as solubility and stability.

Furthermore, the oxazole nitrogen is weakly basic and can be protonated to form oxazolium salts. wikipedia.org The formation of salts with various acids can significantly alter the physicochemical properties of the compound and is a common strategy in pharmaceutical development to improve bioavailability. mdpi.com

Role in the Design of Functional Materials (e.g., Organic Electronics, Sensors)

The unique electronic and photophysical properties that can be expected from this compound make it a promising candidate for the development of functional organic materials.

Oxazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comnih.gov The oxazole scaffold can act as either an electron donor or acceptor depending on its substituents, allowing for the creation of donor-π-acceptor (D-π-A) structures with interesting photophysical properties. nih.gov The title compound, with its potential for further functionalization through its bromine atom, could be incorporated into larger conjugated systems designed for specific electronic applications. For example, its incorporation into covalent organic frameworks has been shown to be beneficial for applications such as electrocatalysis in batteries. rsc.org

The presence of fluorine in organic molecules is known to enhance properties such as metabolic stability in pharmaceuticals and thermal and oxidative stability in materials. acs.orgacs.org In the context of sensors, fluorinated compounds are often used to fine-tune the electronic properties of a sensor molecule and can enhance its sensitivity and selectivity. youtube.com N-heterocyclic compounds, including oxazoles, are valuable in the design of chemosensors due to their synthetic versatility and photophysical properties. nih.gov The this compound scaffold could be functionalized with specific recognition units to create fluorescent sensors for ions or small molecules. The inherent fluorescence of the oxazole core could be modulated upon binding of the target analyte, leading to a detectable signal. Highly substituted oxazole derivatives have been shown to be effective as organelle targeting fluorophores in cell imaging. nih.gov

Below is a summary of the potential applications based on the structural features of this compound:

| Structural Feature | Potential Application | Rationale |

| Oxazole Ring | Precursor for advanced heterocycles, Component of functional polymers | Can undergo cycloaddition reactions; imparts specific electronic and photophysical properties. wikipedia.orgrsc.org |

| Bromine Atom | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) | Enables the introduction of various substituents to build complex molecules and polyaromatic frameworks. beilstein-journals.orgresearchgate.net |

| Fluorine Atom | Modulator of electronic properties, Enhancer of halogen bonding | Influences reactivity and strengthens non-covalent interactions, beneficial for supramolecular assembly and material properties. nih.govresearchgate.net |

| Combined Functional Groups | Supramolecular self-assembly, Cocrystal formation | Can participate in hydrogen and halogen bonding to form ordered structures. nih.govacs.org |

| Overall Molecule | Building block for organic electronics, fluorescent sensors, and probes | The combination of the oxazole core and halogenated phenyl ring provides a platform for designing materials with tailored optoelectronic properties. mdpi.comnih.govnih.gov |

Potential for Luminescent Materials

The inherent photophysical properties of the oxazole ring, a five-membered heterocyclic structure, form the basis for its potential application in luminescent materials. Oxazole derivatives are known components in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netktu.edu The extended π-conjugation between the phenyl and oxazole rings in this compound is expected to facilitate electronic transitions that can result in the emission of light.

The development of blue fluorescent materials is particularly crucial for advancing OLED technology, and oxazole-containing compounds are being explored for this purpose. researchgate.net The specific substitution pattern on the phenyl ring—containing a bromine atom, a fluorine atom, and a methyl group—can significantly modulate the photophysical properties. While electron-donating groups can enhance fluorescence, heavy atoms like bromine can promote intersystem crossing to the triplet state, potentially leading to phosphorescence. nih.govresearchgate.net This effect could be harnessed in the design of emitters for different generations of OLEDs, from fluorescent to phosphorescent or even thermally activated delayed fluorescence (TADF) devices. ktu.edu

A study on phenoxathiinyl-phenyloxazole derivatives showed that substitution can lead to a bathochromic (red) shift in the emission band and that excited-state charge transfer can make the emission sensitive to solvent polarity. nih.gov Similarly, the electronic characteristics of the substituents on the phenyl ring of this compound would be expected to tune its emission wavelength and quantum yield.

Table 1: Potential Photophysical Characteristics of Substituted Phenyloxazoles

| Substitution Pattern | Expected Photophysical Effect | Potential Application |

| Electron-donating groups | Enhanced fluorescence quantum yield | Bright fluorescent emitters |